MDR Chemosensitization: Candidone Reduces Daunorubicin IC50 8.4-Fold More Potently Than Bavachinin in P-gp-Overexpressing Gastric Cancer Cells
In a three-compound head-to-head comparison, Candidone was the most potent chemosensitizer in P-gp-overexpressing human gastric adenocarcinoma cells (EPG85.257RDB). Co-treatment with Candidone (at its IC10 of 1338.6 ± 114.11 nM) reduced the IC50 of daunorubicin to 730 ± 258 nM, representing a 5.7-fold improvement over tephrosin (4186 ± 665 nM) and an 8.4-fold improvement over bavachinin (6159 ± 948 nM) [1][2]. Notably, this superior chemosensitization was accompanied by a unique molecular signature: only Candidone significantly downregulated P-gp mRNA expression in EPG85.257RDB cells after 72 h, whereas tephrosin and bavachinin did not [1].
| Evidence Dimension | Daunorubicin IC50 reduction in P-gp-overexpressing EPG85.257RDB gastric adenocarcinoma cells when combined with each flavonoid at its respective IC10 |
|---|---|
| Target Compound Data | 730 ± 258 nM (daunorubicin IC50 with Candidone at IC10 = 1338.6 ± 114.11 nM) |
| Comparator Or Baseline | Tephrosin: 4186 ± 665 nM (at IC10 = 264.8 ± 86.15 nM); Bavachinin: 6159 ± 948 nM (at IC10 = 1588.7 ± 202.2 nM) |
| Quantified Difference | Candidone-sensitized daunorubicin IC50 is 5.7× lower than tephrosin and 8.4× lower than bavachinin; Candidone uniquely reduced P-gp mRNA at 72 h |
| Conditions | EPG85.257RDB cell line (P-gp-overexpressing human gastric adenocarcinoma); 72 h treatment; SRB cytotoxicity assay; RT-qPCR for mRNA quantification |
Why This Matters
For researchers developing MDR-reversal strategies, Candidone offers a dual advantage—superior chemosensitization potency combined with transcriptional downregulation of the drug-efflux transporter P-gp—that its closest flavonoid comparators (tephrosin, bavachinin) do not provide.
- [1] Darzi S, Mirzaei SA, Elahian F, Shirian S, Peymani A, Rahmani B, Dibazar SP, Aali E. Improvement of cytotoxicity of mitoxantrone and daunorubicin by candidone, tephrosin, and bavachinin. Molecular Biology Reports. 2021;48(11):7105-7111. doi:10.1007/s11033-021-06700-7. PMID: 34564803. View Source
- [2] Darzi S, Mirzaei SA, Elahian F, Shirian S, Peymani A, Rahmani B, Dibazar SP, Aali E. Enhancing the Therapeutic Efficacy of Daunorubicin and Mitoxantrone with Bavachinin, Candidone, and Tephrosin. Evidence-Based Complementary and Alternative Medicine. 2019;2019:3291737. doi:10.1155/2019/3291737. PMID: 31814840. View Source
